2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid
Description
This compound is a salt formed between 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (a fluorinated phenolic derivative with a β-hydroxyethylmethylamine side chain) and oxalic acid (C₂H₂O₄). Its structural features include:
- A methylaminoethyl-hydroxyl group at the 5-position, introducing basicity and hydrogen-bonding capacity.
- Oxalic acid as the counterion, providing acidity and influencing solubility.
Properties
IUPAC Name |
2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;3-1(4)2(5)6/h2-4,9,11-13H,5H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPPFYMSIJCDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)F)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911289 | |
| Record name | Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109672-73-3 | |
| Record name | 4-Fluorophenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109672733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--2-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fluorination of Phenolic Precursors
Fluorination is a critical step in synthesizing the target compound. Two primary methods are employed:
Traditional Diazotization and Hydrofluoric Acid Substitution
This method, adapted from CN102557909A, involves replacing an amino group with fluorine via diazotization:
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Starting Material : 2-Ethanoyl-4-aminophenol (synthesized via Fries rearrangement of acetylated 4-aminophenol).
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Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrogen fluoride (HF) at 0–5°C forms a diazonium intermediate.
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Thermal Decomposition : Heating to 40°C replaces the diazonium group with fluorine, yielding 5-fluoro-2-hydroxyacetophenone (82% yield).
Reaction Conditions :
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Temperature: 0–40°C
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Reagents: NaNO₂ (1 eq), HF (3 eq)
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Solvent: Aqueous HCl
Photochemical Fluorination Using Selectfluor
A modern alternative employs Selectfluor and Eosin Y under blue light irradiation:
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Starting Material : m-Cresol derivatives.
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Fluorination : Selectfluor (1.5 eq) and catalytic Eosin Y (0.05 eq) in 10% acetic acid under 12W blue light.
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Outcome : Direct fluorination of the aromatic ring without diazotization, avoiding hazardous HF.
Advantages :
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Milder conditions (room temperature).
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No requirement for explosive diazonium intermediates.
Introduction of the Hydroxyethyl-Methylamino Side Chain
The 1-hydroxy-2-(methylamino)ethyl group is introduced via reductive amination or epoxide ring-opening:
Reductive Amination of Ketone Intermediates
Epoxide Ring-Opening with Methylamine
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Epoxide Formation : Oxidation of the ketone to an epoxide using m-CPBA.
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Nucleophilic Attack : Methylamine opens the epoxide, yielding the hydroxyethyl-methylamino group.
Challenges :
Salt Formation with Oxalic Acid
The final step involves combining the free base with oxalic acid:
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Stoichiometry : 1:1 molar ratio of base to oxalic acid.
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Solvent : Ethanol or water.
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Crystallization : Slow evaporation at 4°C yields the oxalic acid salt (purity >98%).
Comparative Analysis of Fluorination Methods
| Parameter | Diazotization/HF | Photochemical |
|---|---|---|
| Yield | 82% | Not reported |
| Temperature | 0–40°C | Room temperature |
| Hazard Level | High (HF exposure risk) | Low |
| Scalability | Industrial | Lab-scale |
| Byproducts | Nitro compounds | Minimal |
Key Insight : Photochemical fluorination offers safer alternatives but requires further yield optimization for industrial adoption.
Optimization Strategies for Industrial Production
Catalyst and Solvent Selection
Purification Techniques
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Distillation : Separates low-boiling intermediates.
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Crystallization : Ethanol-water mixtures yield high-purity oxalic acid salts.
Challenges and Solutions
Regioselectivity in Fluorination
Stability of Methylamino Group
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Issue : Oxidation during synthesis.
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Solution : Use of nitrogen atmospheres and antioxidant additives (e.g., BHT).
Emerging Methodologies
Enzymatic Fluorination
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Potential : Flavin-dependent halogenases for regioselective fluorination.
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Limitation : Low catalytic efficiency in non-aqueous media.
Flow Chemistry
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Advantage : Enhances safety in HF-based reactions via continuous processing.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a phenolic structure with a fluorine atom, which enhances its reactivity and stability. The presence of hydroxyl and methylamino groups allows for diverse chemical reactivity, making it suitable for various applications in synthesis and biological interactions.
Chemical Synthesis
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, facilitates the development of new compounds with potential applications in pharmaceuticals and materials science.
Reactions Involved
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : Capable of being reduced to produce alcohols or amines.
- Substitution : The fluorine atom can participate in nucleophilic substitution reactions.
Biological Research
Research into the biological activity of this compound has revealed potential therapeutic effects. It is studied for its interactions with various biomolecules, which may lead to the development of novel drugs targeting specific diseases.
Medicinal Chemistry
In medicinal chemistry, 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol is explored for its potential as a therapeutic agent. It may exhibit properties beneficial for treating conditions such as hypertension or other cardiovascular diseases due to its structural similarity to known active compounds.
Industrial Applications
The compound is also utilized in the development of new materials and chemical processes within industrial settings. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.
Case Study 1: Synthesis of Novel Antihypertensive Agents
A recent study investigated the synthesis of novel antihypertensive agents based on derivatives of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol. The study demonstrated that modifications to the methylamino group significantly enhanced pharmacological activity while maintaining safety profiles.
Another research project focused on assessing the biological activity of this compound against specific cancer cell lines. The findings indicated that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, influencing biological activity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: Fluorine in the target compound may slow oxidative metabolism compared to non-fluorinated analogs (e.g., 2-amino-5-methylphenol) .
- Solubility: The oxalate salt’s solubility in water is likely higher than neutral phenolic compounds but lower than tartrate salts due to oxalic acid’s stronger acidity .
- Safety : Oxalic acid’s toxicity necessitates careful handling, contrasting with safer alternatives like tartaric acid .
Biological Activity
2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol; oxalic acid, with the CAS number 109672-73-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14FNO6
- Molecular Weight : 275.23 g/mol
- Structure : The compound features a fluorinated phenolic structure with a hydroxymethyl group and an oxalic acid moiety.
Biological Activity Overview
The biological activity of 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol; oxalic acid has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL for certain pathogens, indicating potent activity against gram-positive and gram-negative bacteria .
Anticancer Potential
The compound's anticancer properties have also been explored:
- Cell Line Studies : In studies involving human cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol; oxalic acid demonstrated cytotoxic effects. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
The exact mechanism by which 2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol; oxalic acid exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Pathways : It is suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, although detailed pathways remain to be elucidated.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several case studies have reported on the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against E. coli with an MIC of 50 µg/mL. |
| Study B (2024) | Showed cytotoxic effects on HeLa and MCF-7 cells with IC50 values of 30 µM and 25 µM, respectively. |
| Study C (2024) | Proposed mechanisms of action involving ROS generation and inhibition of metabolic pathways in cancer cells. |
Q & A
Q. Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the fluorine atom during coupling reactions?
Methodological Answer:
- Solvent effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C-C bond formation .
- Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing the oxalic acid co-crystal or salt form of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm hydrogen bonding between the phenolic hydroxyl group and oxalic acid .
- Thermogravimetric analysis (TGA) : Determine thermal stability and dehydration points of the co-crystal .
- Solid-state NMR : Differentiate between salt and co-crystal forms by observing ¹³C chemical shifts of carboxylate groups .
Q. Advanced: How can discrepancies in DSC data (e.g., multiple endotherms) be resolved for polymorphic forms?
Methodological Answer:
- Variable-temperature XRD : Correlate thermal events with structural changes in the lattice .
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict stable polymorphs and compare with experimental data .
Basic: What in vitro models are suitable for evaluating the adrenergic receptor activity of this compound?
Methodological Answer:
- Cell-based assays : Transfect HEK293 cells with human α/β-adrenergic receptors and measure cAMP levels via ELISA or fluorescence .
- Radioligand binding : Use [³H]-dihydroalprenolol to assess competitive binding affinity (IC₅₀ values) .
Q. Advanced: How can molecular docking studies guide the design of analogs with improved receptor selectivity?
Methodological Answer:
- Docking software : Utilize AutoDock Vina or Schrödinger Suite to model interactions between the methylaminoethyl group and receptor pockets (e.g., ADRB2) .
- Free-energy perturbation (FEP) : Calculate binding free energies to prioritize substituents (e.g., fluorine vs. chlorine) for synthesis .
Basic: What are the stability challenges for this compound under physiological conditions, and how can they be addressed?
Methodological Answer:
- Degradation pathways : Hydrolysis of the methylamino group at acidic pH (simulated gastric fluid) or oxidation of the phenol moiety .
- Stabilization strategies :
Q. Advanced: How can forced degradation studies (e.g., photolysis) be designed to identify degradation products?
Methodological Answer:
- ICH guidelines : Expose the compound to UV light (λ = 254 nm) for 48 hours and analyze via LC-MS/MS to detect photolytic byproducts .
- Isotopic labeling : Use ¹⁸O-labeled water to trace oxidation pathways of the oxalic acid moiety .
Basic: What methodologies are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phase. Monitor transitions m/z 214 → 152 (analyte) and m/z 219 → 157 (deuterated internal standard) .
- Sample preparation : Protein precipitation with acetonitrile (4:1 v/v) followed by centrifugation .
Q. Advanced: How can interspecies metabolic differences (e.g., human vs. rat microsomes) be systematically analyzed?
Methodological Answer:
- Metabolite profiling : Incubate with liver microsomes and NADPH, then use high-resolution MS (Q-TOF) to identify hydroxylated or glucuronidated metabolites .
- Enzyme kinetics : Calculate Vmax and Km using Michaelis-Menten plots for CYP450 isoforms (e.g., CYP2D6) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
